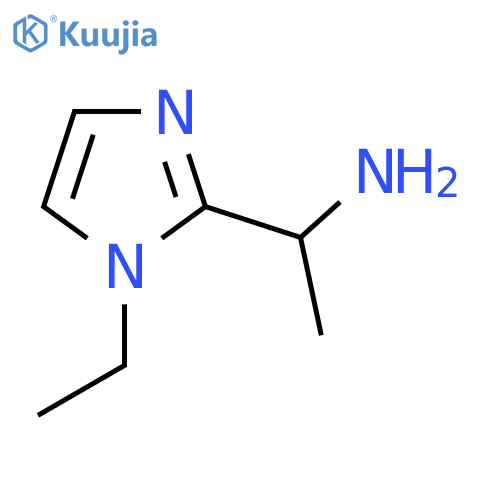

Cas no 1344296-03-2 (1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine)

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 1-(1-Ethyl-1h-imidazol-2-yl)ethanamine

- 1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine

- AM91987

-

- MDL: MFCD19622265

- インチ: 1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3

- InChIKey: SMYLQNPARGATRV-UHFFFAOYSA-N

- SMILES: N1(C=CN=C1C(C)N)CC

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 10

- 回転可能化学結合数: 2

- 複雑さ: 105

- トポロジー分子極性表面積: 43.8

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: NA

- Boiling Point: 255.9±23.0 °C at 760 mmHg

- じょうきあつ: 0.0±0.5 mmHg at 25°C

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | E901615-100mg |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 100mg |

$ 340.00 | 2022-06-05 | ||

| Enamine | EN300-243878-0.1g |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 0.1g |

$317.0 | 2024-06-19 | |

| Enamine | EN300-243878-10.0g |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 10.0g |

$3929.0 | 2024-06-19 | |

| Aaron | AR01AV6O-1g |

1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 1g |

$1282.00 | 2025-02-09 | |

| Aaron | AR01AV6O-250mg |

1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 250mg |

$647.00 | 2025-02-09 | |

| A2B Chem LLC | AV85492-1g |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 1g |

$998.00 | 2024-04-20 | |

| A2B Chem LLC | AV85492-5g |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 5g |

$2825.00 | 2024-04-20 | |

| 1PlusChem | 1P01AUYC-1g |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 1g |

$1051.00 | 2025-03-19 | |

| 1PlusChem | 1P01AUYC-2.5g |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 2.5g |

$2025.00 | 2025-03-19 | |

| Enamine | EN300-243878-0.05g |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine |

1344296-03-2 | 95% | 0.05g |

$212.0 | 2024-06-19 |

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine 関連文献

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amineに関する追加情報

Compound CAS No. 1344296-03-2: 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine

The compound with CAS No. 1344296-03-2, known as 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine, is a fascinating molecule that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse applications in drug discovery and material science. The structure of this molecule features an imidazole ring substituted with an ethyl group at the 1-position and an ethanamine moiety at the 2-position, making it a unique derivative with potential for further functionalization.

Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, which are crucial for molecular interactions in biological systems. The ethyl group substitution in this compound introduces steric effects that can influence its pharmacokinetic properties, such as absorption and distribution. Additionally, the presence of the ethanamine group enhances the compound's basicity, making it a potential candidate for various biological assays.

The synthesis of 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine typically involves a multi-step process, often starting with the preparation of the imidazole ring followed by substitution reactions to introduce the desired functional groups. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and coupling reactions, to optimize the yield and purity of this compound. Recent advancements in catalytic methods have further streamlined its synthesis, making it more accessible for large-scale production.

In terms of applications, this compound has shown promise in several areas. In drug discovery, it has been evaluated for its potential as a kinase inhibitor, targeting enzymes involved in cellular signaling pathways. Preclinical studies suggest that it exhibits moderate inhibitory activity against certain protein kinases, which could be significant for developing treatments for cancer and inflammatory diseases. Furthermore, its structural versatility allows for modifications that could enhance its bioavailability and efficacy.

Beyond pharmacology, this compound has also been investigated for its role in materials science. Its ability to form coordination complexes with metal ions makes it a candidate for applications in catalysis and sensor technology. Recent research has focused on its use as a ligand in metalloenzymes mimics, where it demonstrates remarkable catalytic activity in organic transformations.

The safety profile of 1-(1-Ethyl-1H-imidazol-2-yli)ethanamine has been assessed through acute toxicity studies, which indicate that it is relatively non-toxic under standard experimental conditions. However, long-term exposure studies are still needed to fully understand its potential risks to human health and the environment.

In conclusion, CAS No. 1344296-035 is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties emerge from ongoing studies, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.

1344296-03-2 (1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine) Related Products

- 948595-09-3((2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate)

- 1806416-10-3(2,6-Diiodo-4-fluoromandelic acid)

- 2227857-50-1((2R)-4-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butan-2-ol)

- 1013804-90-4(1-[1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide)

- 161979-35-7((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)

- 2245-75-2(3-(2-Aminoethyl)-5,7-dimethyl-1H-indole-2-carboxylic Acid)

- 19690-45-0(Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-7-yl ether hydrochloride)

- 924145-18-6(3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-methoxyphenyl)azepan-1-yl]propan-1-one)

- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)

- 873580-30-4(1-(5-ethoxy-2,4-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole)